2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol
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Overview
Description
2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol is a fluorinated compound known for its unique properties, including high thermal stability and hydrophobicity. This compound is often used in various industrial applications due to its ability to repel water and oil.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol typically involves the reaction of a fluorinated alkylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol has a wide range of scientific research applications:
Chemistry: Used as a surfactant and in the synthesis of fluorinated polymers.
Biology: Employed in the study of cell membranes due to its hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of water and oil-repellent coatings.
Mechanism of Action
The mechanism by which 2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol exerts its effects is primarily through its interaction with hydrophobic surfaces. The fluorinated tail of the molecule interacts with hydrophobic surfaces, while the amino group can form hydrogen bonds with other molecules, leading to its unique properties.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Another fluorinated compound used in similar applications.
Perfluorooctanoic acid: Known for its use in non-stick coatings.
Uniqueness
What sets 2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol apart is its combination of a fluorinated tail and an amino group, providing both hydrophobic and hydrogen bonding capabilities. This dual functionality makes it highly versatile in various applications.
Properties
CAS No. |
27607-42-7 |
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Molecular Formula |
C12H10F17NO |
Molecular Weight |
507.19 g/mol |
IUPAC Name |
2-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylamino)ethanol |
InChI |
InChI=1S/C12H10F17NO/c13-5(14,1-2-30-3-4-31)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h30-31H,1-4H2 |
InChI Key |
AFNLZEWJLHEBLO-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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